molecular formula C13H16O2 B089923 1,5a,6,9,9a,9b-Hexahydro-4a(4H)-dibenzofurancarboxaldehyde CAS No. 126-15-8

1,5a,6,9,9a,9b-Hexahydro-4a(4H)-dibenzofurancarboxaldehyde

Cat. No.: B089923
CAS No.: 126-15-8
M. Wt: 204.26 g/mol
InChI Key: XNYGOEGATLFFOX-UHFFFAOYSA-N
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Description

1,5a,6,9,9a,9b-Hexahydro-4a(4H)-dibenzofurancarboxaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C13H16O2 and its molecular weight is 204.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as practically insol in water & in dilute alkali; miscible with petroleum oils, toluene, xylene, ethanol. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 52965. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzofurans - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antioxidant; Viscosity controlling. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4,5a,6,9,9a,9b-hexahydro-1H-dibenzofuran-4a-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c14-9-13-8-4-3-6-11(13)10-5-1-2-7-12(10)15-13/h1-4,9-12H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNYGOEGATLFFOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C3CC=CCC3(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3041320
Record name 2,3,4,5-Bisbutylene tetrafurfural
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Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pale yellow liquid with a fruity odor; [HSDB]
Record name 2,3:4,5-Di(2-butenyl)tetrahydrofurfural
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Boiling Point

307 °C
Record name 2,3:4,5-DI(2-BUTENYL)TETRAHYDROFURFURAL
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Solubility

PRACTICALLY INSOL IN WATER & IN DILUTE ALKALI; MISCIBLE WITH PETROLEUM OILS, TOLUENE, XYLENE, ETHANOL
Record name 2,3:4,5-DI(2-BUTENYL)TETRAHYDROFURFURAL
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Density

1.10 @ 20 °C/4 °C, DENSITY: 1.120 @ 20 °C/20 °C /TECHNICAL GRADE/
Record name 2,3:4,5-DI(2-BUTENYL)TETRAHYDROFURFURAL
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Color/Form

PALE YELLOW LIQUID

CAS No.

126-15-8
Record name Dibutylene tetrafurfural
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Record name 2,3:4,5-Di(2-butenyl)tetrahydrofurfural
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Record name Mgk repellent 11
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Record name 4a(4H)-Dibenzofurancarboxaldehyde, 1,5a,6,9,9a,9b-hexahydro-
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Record name 2,3,4,5-Bisbutylene tetrafurfural
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Record name 1,4,4a,5a,6,9,9a,9b-octahydrodibenzofuran-4a-carbaldehyde
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Record name 2,3,4,5-BIS(2-BUTYLENE)TETRAHYDRO-2-FURALDEHYDE
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Record name 2,3:4,5-DI(2-BUTENYL)TETRAHYDROFURFURAL
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Melting Point

-80 °C
Record name 2,3:4,5-DI(2-BUTENYL)TETRAHYDROFURFURAL
Source Hazardous Substances Data Bank (HSDB)
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Synthesis routes and methods I

Procedure details

Poly(p-hydroxystyrene) (VP-2500, produced by Nippon Soda Co., Ltd.) (30 g) as a polyhydroxystyrene compound was dissolved in 120 g of PGMEA (propylene glycol monomethyl ether acetate). To this solution, 10.40 g of 2-cyclohexylethyl vinyl ether as a vinyl ether compound and 1.45 g of 2 mass % comphorsulfonic acid (PGMEA solution) were added thereto, and the mixture was stirred at room temperature for 2 hours. Furthermore, 1.05 g of 10 mass % triethylamine (PGMEA solution) was added and after stirring for a while, the reaction solution was transferred to a separating funnel containing 165 mL of ethyl acetate. The organic layer was washed with 200 mL of distilled water three times, and ethyl acetate was removed in an evaporator. The obtained reaction solution was added dropwise to 2 L of hexane, and the supernatant was removed. The obtained product was dissolved in 95 g of PGMEA, and the low-boiling-point solvent was removed under reduced pressure conditions to obtain 132.3 g of a PGMEA solution (28.3 mass %) of Polymer Compound (R-11).
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
120 g
Type
solvent
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2 L
Type
solvent
Reaction Step Four
Quantity
165 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a solution of R-9 (500 mg, 2.06 mmol) and R-10 (337.6 mg, 2.06 mmol) in DMF (20 mL) is added oxone (758.5 mg, 1.23 mmol) and the solution is stirred at room temperature for 1 hour. The mixture is concentrated in vacuo and the residue is diluted in CH2Cl2 and is washed with saturated aqueous NaHCO3. The organics are dried with Na2SO4, filtered and concentrated in vacuo to give R-11 (787 mg).
Name
R-10
Quantity
337.6 mg
Type
reactant
Reaction Step One
Name
Quantity
758.5 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,5a,6,9,9a,9b-Hexahydro-4a(4H)-dibenzofurancarboxaldehyde
Reactant of Route 2
1,5a,6,9,9a,9b-Hexahydro-4a(4H)-dibenzofurancarboxaldehyde
Reactant of Route 3
1,5a,6,9,9a,9b-Hexahydro-4a(4H)-dibenzofurancarboxaldehyde
Reactant of Route 4
1,5a,6,9,9a,9b-Hexahydro-4a(4H)-dibenzofurancarboxaldehyde
Reactant of Route 5
1,5a,6,9,9a,9b-Hexahydro-4a(4H)-dibenzofurancarboxaldehyde
Reactant of Route 6
1,5a,6,9,9a,9b-Hexahydro-4a(4H)-dibenzofurancarboxaldehyde

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